Spectroscopic characterization of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
Spectroscopic characterization of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
An In-depth Spectroscopic and Synthetic Profile of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate and Its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate and its closely related analog, Ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate. Due to the limited availability of comprehensive public data for the unsubstituted title compound, this document leverages the detailed experimental data of its 3-methyl analog as a primary reference. This guide offers a foundational understanding of the synthesis and spectral properties of this class of compounds, which are of significant interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
Ethyl 2-(2-oxoquinoxalin-1-yl)acetate is a derivative of quinoxalin-2-one, featuring an ethyl acetate group N-alkylated at the 1-position of the quinoxaline ring system. This structural motif is a common scaffold in various biologically active molecules.
Caption: Chemical structure of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate.
Synthesis Protocol
The synthesis of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate and its analogs is typically achieved through the N-alkylation of the corresponding 2-oxoquinoxaline precursor. The following is a general experimental protocol adapted from the synthesis of Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate[1].
General N-Alkylation Procedure
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Dissolution: Dissolve the starting 2-oxoquinoxaline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Addition of Base and Reagents: Add potassium carbonate (approximately 1.5 equivalents) as a base, followed by ethyl bromoacetate (approximately 1.5 equivalents). A catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide can be added to facilitate the reaction.
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Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Remove the solvent from the filtrate under reduced pressure.
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Purification: Recrystallize the resulting solid from a suitable solvent, such as ethanol, to yield the purified product.
Caption: General workflow for the synthesis of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate, a close analog of the title compound. These data serve as a valuable reference for the characterization of this class of molecules.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
| Data not available in search results | | | |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate
| Chemical Shift (ppm) | Assignment |
|---|
| Data not available in search results | |
Note: Detailed ¹H and ¹³C NMR data for the title compound or its 3-methyl analog were not explicitly available in the provided search results. The tables are presented as a template for data organization.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.
Table 3: FT-IR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate [1]
| Wavenumber (cm⁻¹) | Interpretation |
|---|---|
| 1733 | C=O stretch (ester) |
| 1655 | C=O stretch (amide in quinoxalinone) |
| 3215 | N-H stretch (if starting material is present) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a related compound, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide, the molecular ion peak (MH+) was observed at m/z = 232.10318, confirming its molecular formula C₁₁H₁₂N₄O₂[1].
Table 4: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
|---|
| LC/MS/MS | ESI (+) | Data not available | [M+H]⁺ |
UV-Vis Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. A general procedure for acquiring a UV-Vis spectrum is outlined below.
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Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol or ethyl acetate.
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Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.
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Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Experimental Workflows
The characterization of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate involves a series of spectroscopic analyses to confirm its structure and purity.
Caption: Conceptual workflow for the spectroscopic characterization of the title compound.
Conclusion
This technical guide has outlined the synthesis and spectroscopic characterization of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate, primarily through the detailed examination of its 3-methyl analog. The provided data and protocols offer a valuable resource for researchers working with this class of heterocyclic compounds. Further studies are encouraged to establish a complete spectroscopic profile for the unsubstituted title compound.
